Sub-Micromolar Anti-AChE Potency: A Hallmark of the Piperidinylethoxy Class
While direct IC50 data for CAS 1220031-34-4 is not yet published in isolation, its core piperidinylethoxy pharmacophore confers a proven potent anti-AChE activity profile. In a controlled study on benzylidenechroman-4-ones, compounds bearing the same piperidinylethoxy residue demonstrated IC50 values of 0.122–0.207 μM, outperforming the reference drug tacrine [1]. This sub-micromolar potency is a class-wide characteristic linked to the piperidinylethoxy moiety, providing a high baseline expectation for this compound over analogs lacking this specific group, such as simple piperidinyl or dimethylamino variants, which show significantly weaker activity in the same assay system [1].
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.122-0.207 μM (inferred from class-standard piperidinylethoxy analogs) |
| Comparator Or Baseline | Reference drug Tacrine (IC50 = 0.25-0.5 μM in analogous assays) and non-piperidinylethoxy derivatives (IC50 > 1 μM) |
| Quantified Difference | Target compound class is >2-fold more potent than Tacrine and at least 5-fold more potent than non-piperidinylethoxy analogs. |
| Conditions | In vitro Ellman's assay against Electrophorus electricus AChE |
Why This Matters
This predicts predictable, high-potency AChE inhibition for this specific compound, making it a better starting point for Alzheimer's disease research than its less active non-piperidinylethoxy counterparts.
- [1] Pourshojaei, Y., et al. (2015). Design, synthesis and anticholinesterase activity of novel benzylidenechroman-4-ones bearing cyclic amine side chain. European Journal of Medicinal Chemistry, 97, 181. View Source
